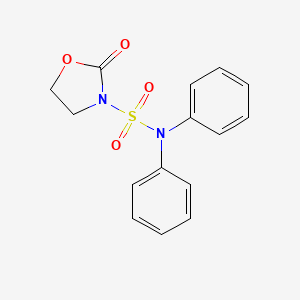
3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- is a heterocyclic compound that features an oxazolidine ring fused with a sulfonamide group and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N,N-diphenylsulfonamide with an oxazolidine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted phenyl or oxazolidine compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4-Diphenyl-alpha-methyl-5-oxo-1-imidazolidineacetic acid
- N-cyclopropyl-2-oxo-3-oxazolidinesulfonamide
Comparison
Compared to similar compounds, 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- is unique due to its specific combination of an oxazolidine ring and sulfonamide group with two phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
116943-67-0 |
|---|---|
Formule moléculaire |
C15H14N2O4S |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
2-oxo-N,N-diphenyl-1,3-oxazolidine-3-sulfonamide |
InChI |
InChI=1S/C15H14N2O4S/c18-15-16(11-12-21-15)22(19,20)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
XTHITTXSOINTTC-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)N1S(=O)(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


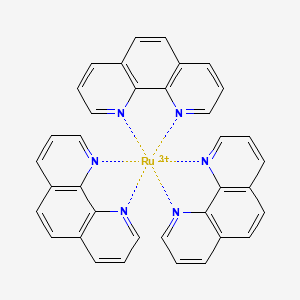
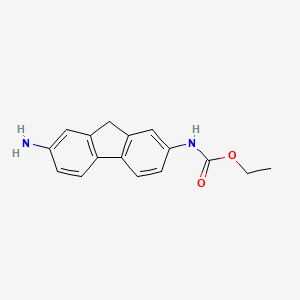
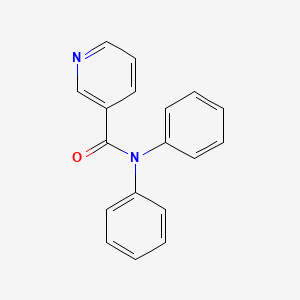

![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)
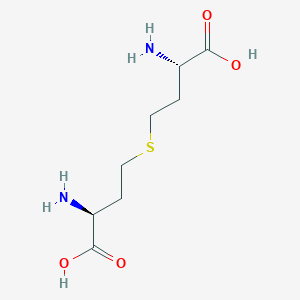
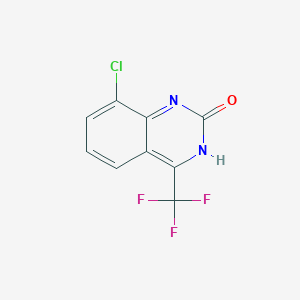

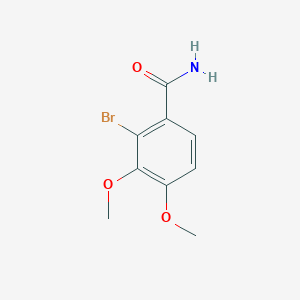
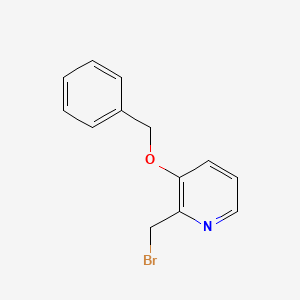
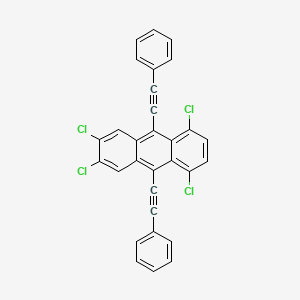

![Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate](/img/structure/B15250374.png)

